N-Propan-2-yl-N'-propylthiourea

Description

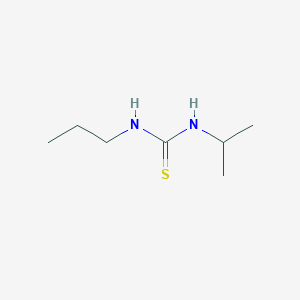

N-Propan-2-yl-N'-propylthiourea is a substituted thiourea derivative characterized by an isopropyl (propan-2-yl) group and a propyl group attached to the thiourea core (N–C(S)–N'). This compound exhibits unique steric and electronic properties due to the branched isopropyl substituent, influencing its coordination chemistry, solubility, and reactivity compared to linear or aromatic analogues.

Properties

CAS No. |

62351-11-5 |

|---|---|

Molecular Formula |

C7H16N2S |

Molecular Weight |

160.28 g/mol |

IUPAC Name |

1-propan-2-yl-3-propylthiourea |

InChI |

InChI=1S/C7H16N2S/c1-4-5-8-7(10)9-6(2)3/h6H,4-5H2,1-3H3,(H2,8,9,10) |

InChI Key |

FXFCUAKACGUWSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=S)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Propan-2-yl-N’-propylthiourea can be synthesized through a reaction between isothiocyanates and N-(propan-2-yl)propan-2-amine. The reaction typically involves the use of a phase transfer catalyst, such as tetrabutylammonium bromide, to facilitate the process. The reaction mixture is refluxed in acetone for about 1.5 hours, and the product is precipitated by pouring the mixture into cold water .

Industrial Production Methods

While specific industrial production methods for N-Propan-2-yl-N’-propylthiourea are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Propan-2-yl-N’-propylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioureas, depending on the type of reaction and reagents used.

Scientific Research Applications

N-Propan-2-yl-N’-propylthiourea has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an antimicrobial and antifungal agent.

Industry: It is used in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-Propan-2-yl-N’-propylthiourea involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

Key Compounds for Comparison:

- N-Propylthiourea (CAS 927-67-3): Linear propyl substituent on one nitrogen.

- N,N'-Diisopropylthiourea : Branched isopropyl groups on both nitrogens.

- N-Benzoyl-N'-propylthiourea : Acylated (benzoyl) and alkyl (propyl) substituents.

Analysis :

- The branched isopropyl group in this compound reduces symmetry compared to N-propylthiourea, likely lowering its melting point.

- Lipophilicity (LogP) increases with branching (e.g., diisopropylthiourea > N-propan-2-yl/propyl > linear propyl) due to enhanced hydrophobic interactions.

- Acylated derivatives like N-benzoyl-N'-propylthiourea exhibit stronger hydrogen-bonding capacity, enabling unidentate or bidentate coordination in metal complexes .

Coordination Chemistry

Thioureas often act as ligands in metal complexes. Substituents dictate coordination modes:

- This compound: Steric hindrance from the isopropyl group may favor monodentate coordination via the sulfur atom, as seen in analogous branched thioureas .

- N-Benzoyl-N'-propylthiourea : Intramolecular hydrogen bonding (N–H⋯O) stabilizes unidentate coordination in cis-[Pt(N-benzoyl-N'-propylthiourea)₂Cl₂], contrasting with smaller thioureas that may adopt bidentate modes .

- N,N'-Diisopropylthiourea : Bulky substituents limit coordination flexibility, often forming less stable complexes .

Example : Palladium complexes of N-benzoyl-N'-propylthiourea adopt trans or cis geometries depending on counterions (Cl⁻, Br⁻, I⁻), while steric bulk in N-propan-2-yl derivatives may restrict isomer diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.